molecular formula C19H13Cl2F2N5O3S B14125330 N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B14125330
M. Wt: 500.3 g/mol
InChI Key: HOSRSAJIMGBQAX-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that features a pyrimidine ring, dichlorophenyl, and difluorobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-dicarbonyl compounds.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the pyrimidine intermediate with 3,4-dichloroaniline under suitable conditions.

    Attachment of the Difluorobenzamide Group: The final step involves the coupling of the pyrimidine derivative with 3,4-difluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thioether groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved could include those related to cell cycle regulation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dichlorobenzamide: Similar structure but with dichlorobenzamide instead of difluorobenzamide.

    N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethylbenzamide: Similar structure but with dimethylbenzamide instead of difluorobenzamide.

Uniqueness

The presence of both dichlorophenyl and difluorobenzamide groups in N-(4-amino-2-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide makes it unique in terms of its chemical reactivity and potential biological activity. The difluorobenzamide group may enhance its binding affinity and specificity towards certain molecular targets.

Properties

Molecular Formula

C19H13Cl2F2N5O3S

Molecular Weight

500.3 g/mol

IUPAC Name

N-[4-amino-2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C19H13Cl2F2N5O3S/c20-10-3-2-9(6-11(10)21)25-14(29)7-32-19-27-16(24)15(18(31)28-19)26-17(30)8-1-4-12(22)13(23)5-8/h1-6H,7H2,(H,25,29)(H,26,30)(H3,24,27,28,31)

InChI Key

HOSRSAJIMGBQAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)N)F)F

Origin of Product

United States

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